molecular formula C15H19ClN2OS B2419601 3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride CAS No. 1030010-82-2

3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride

Cat. No. B2419601
CAS RN: 1030010-82-2
M. Wt: 310.84
InChI Key: LVFMFRSHJZGLFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride”, has been a topic of interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Imidazole derivatives, including those similar to 3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one; hydrochloride, demonstrate diverse reactivity. For instance, the 1,4,5-trisubstitued 2,3-dihydro-1H-imidazole-2-thiones react with electrophilic reagents, producing various types of adducts, such as 2-[(1H-imidazol-2-yl)sulfanyl]fumarates and 2,3-dihydro-2-thioxo-1H-imidazole-1-carboxamides. This reactivity is important for synthesizing a variety of chemical structures (Mlostoń et al., 2008).

Catalytic and Synthetic Applications

  • Imidazole derivatives serve as key intermediates in several synthetic reactions. For example, reactions involving dimethyl sulfoxide–nitric acid combinations and imines demonstrate the utility of imidazole derivatives in cyanation and azidation of organic compounds, further illustrating their versatility in chemical synthesis (Nasseri et al., 2019).

Applications in Molecular Libraries

  • The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, related to our compound of interest, has been used to generate a structurally diverse library of compounds. This process involves various alkylation and ring closure reactions, demonstrating the potential of such compounds in creating extensive chemical libraries for research purposes (Roman, 2013).

Biomedical Research

  • In the biomedical field, imidazole derivatives have been explored for their antimicrobial properties. For instance, novel triazinone derivatives, prepared from similar chemical structures, have shown promising results in inhibiting the growth of bacterial and fungal pathogens, indicating potential applications in developing new antimicrobial agents (Kumara et al., 2015).

Future Directions

The future directions for “3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole-containing compounds, they could be valuable in the development of new drugs .

properties

IUPAC Name

3,3-dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS.ClH/c1-15(2,3)13(18)10-19-14-16-9-12(17-14)11-7-5-4-6-8-11;/h4-9H,10H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHYNVZSVQKMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC=C(N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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